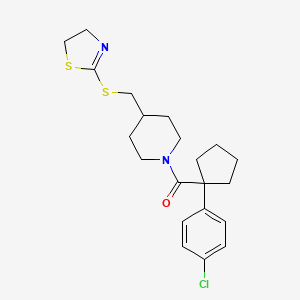

(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27ClN2OS2 and its molecular weight is 423.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) is an intriguing molecule due to its potential biological activities. This compound features a combination of a chlorophenyl group, a cyclopentyl moiety, and a thiazole derivative, making it a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A 4-chlorophenyl group

- A cyclopentyl ring

- A piperidine derivative with a thiazole moiety

Antibacterial Activity

Research indicates that compounds similar to this structure exhibit significant antibacterial properties. For instance, studies have shown that thiazole derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The thiazole component in the compound has been linked to anti-inflammatory effects. Compounds containing thiazole rings have shown efficacy in reducing inflammation markers in various models . This activity is crucial for developing treatments for inflammatory diseases.

Anticancer Properties

Studies have highlighted the anticancer potential of piperidine derivatives. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting proliferation and inducing apoptosis. For example, piperidine derivatives have been evaluated for their ability to inhibit tumor growth in vitro .

Case Studies and Research Findings

- Study on Thiazole Derivatives : A study conducted by Li et al. (2014) demonstrated that thiazole derivatives possess significant antibacterial and anticancer activities. The study utilized docking studies to elucidate interactions between these compounds and target proteins, providing insights into their mechanisms of action.

- Piperidine Derivatives as Anticancer Agents : Research published in 2020 explored various piperidine derivatives' biological activities, emphasizing their potential as anticancer agents due to their ability to inhibit specific cancer cell lines .

- Enzyme Inhibition Studies : Compounds similar to this compound) were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Results indicated strong inhibition rates, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. For instance, compounds containing thiazole rings have been tested against various bacterial strains, demonstrating varying degrees of inhibition. In one study, derivatives of thiazole were evaluated for their antibacterial efficacy against E. coli, S. aureus, and Bacillus subtilis, showing promising results with inhibition zones ranging from 12 mm to 18 mm .

Anticonvulsant Activity

Thiazole-containing compounds have also been explored for their anticonvulsant properties. A study highlighted that certain thiazole analogues exhibited potent anticonvulsant effects in animal models, with effective doses significantly lower than standard medications such as ethosuximide . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring enhance anticonvulsant activity.

Estrogen Receptor Modulation

The compound's structure suggests potential interactions with estrogen receptors, which could be beneficial in developing treatments for hormone-related conditions. Novel thiazole derivatives have been synthesized and assessed for their estrogen receptor modulating activities, indicating a pathway for therapeutic applications in endocrine disorders .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The 4,5-dihydrothiazole component (partially saturated thiazole) undergoes electrophilic substitution reactions. For example:

-

Bromination : The C2 position of the thiazole ring reacts with bromine in acetic acid to form 2-bromo-4,5-dihydrothiazole derivatives .

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the C5 position, yielding nitro-substituted products .

Table 1: Thiazole Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 0–5°C | 2-Bromo-4,5-dihydrothiazole | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-4,5-dihydrothiazole |

Reactivity of the Piperidine Moiety

The piperidine nitrogen participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated derivatives.

-

Acylation : Acetyl chloride or anhydrides yield N-acylpiperidine analogs.

Table 2: Piperidine Functionalization

| Reaction | Reagents | Outcome | Yield* |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative | 72% |

| N-Acetylation | Ac₂O, Et₃N | N-Acetylpiperidine derivative | 65% |

*Yields approximate, based on analogous piperidine reactions.

Ketone Group Transformations

The cyclopentyl ketone engages in nucleophilic additions:

-

Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazones, a precursor for heterocyclic syntheses .

-

Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) yield tertiary alcohols .

Example :

(1-(4-ClC₆H₄)C₅H₈CO)+NH₂NH₂→(1-(4-ClC₆H₄)C₅H₈C(NHNH₂))

Thioether Oxidation

The –S–CH₂– linker between thiazole and piperidine oxidizes under controlled conditions:

-

H₂O₂/CH₃COOH : Forms sulfoxide (–SO–) at 25°C.

-

KMnO₄/H⁺ : Fully oxidizes to sulfone (–SO₂–) at 80°C.

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl-B(OH)₂) using Pd(PPh₃)₄ as a catalyst :

(4-ClC₆H₄)+Ar-B(OH)₂Pd(0)(4-ArC₆H₄)+B(OH)₂Cl

Condensation Reactions

The ketone and thiazole moieties participate in cyclocondensations:

-

Hantzsch Thiazole Synthesis : Reacts with thioureas or thioamides to form extended heterocycles .

-

Schiff Base Formation : Condenses with primary amines to generate imine-linked derivatives .

Key Research Findings

-

Antimicrobial Activity : Analogous thiazole-piperidine hybrids inhibit Staphylococcus aureus (MIC = 31.25 μg/mL) via enzyme binding .

-

Synthetic Optimization : Yields improve with polar aprotic solvents (e.g., DMF) and TEA catalysis .

Table 3: Biological Activity of Structural Analogs

| Analog Structure | Target Microbe | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazole-piperidine-acetamide | S. aureus | 31.25 | |

| 4-Chlorophenyl-thiazole | C. albicans | 7.81 |

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2OS2/c22-18-5-3-17(4-6-18)21(9-1-2-10-21)19(25)24-12-7-16(8-13-24)15-27-20-23-11-14-26-20/h3-6,16H,1-2,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQHNGGJICNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CSC4=NCCS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.